(R)-1-(2-bromo-4-fluorophenyl)ethan-1-amine

Chiral Purity Enantiomeric Excess Stereoselective Synthesis

Researchers sourcing enantiopure chiral amines for asymmetric API synthesis require building blocks with reliable stereochemical integrity and versatile synthetic handles. (R)-1-(2-Bromo-4-fluorophenyl)ethanamine HCl addresses this need: • Defined (R)-configuration at the benzylic position ensures reproducible stereoselectivity in downstream reactions for CNS-targeted APIs. • 2-Bromo-4-fluoro substitution pattern enables late-stage diversification via Suzuki, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings. • Supplied as stable hydrochloride salt for precise stoichiometric handling with documented chiral purity.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Cat. No. B12962130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-bromo-4-fluorophenyl)ethan-1-amine
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)Br)N
InChIInChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1
InChIKeyCASYPDKXSSJANQ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Specifications & Procurement


(R)-1-(2-Bromo-4-fluorophenyl)ethan-1-amine (CAS: 1086599-35-0 freebase, 1624262-55-0 HCl) is a chiral, halogenated α-methylbenzylamine derivative. Its molecular formula is C8H9BrFN, with a molecular weight of 218.07 g/mol (freebase) [1]. The compound features a stereogenic center at the benzylic position, and is typically supplied as the hydrochloride salt to enhance stability and handling characteristics [2]. It serves as a versatile chiral building block in medicinal chemistry and asymmetric synthesis.

Chiral building block for asymmetric synthesis Defined (R)-stereochemistry supports stereoselective route design and enantiomeric purity control.
Stable hydrochloride salt format Solid-state form simplifies handling, weighing, and storage compared to the freebase oil.
Dual halogen handles for cross-coupling Bromo and fluoro substituents provide synthetic versatility for downstream functionalization.

Why Generic Analogs Fail


Substitution with a racemic mixture, the opposite (S)-enantiomer, or a positional isomer (e.g., 2-(2-bromo-4-fluorophenyl)ethan-1-amine) is not scientifically valid. The specific (R)-configuration is critical for inducing stereoselectivity in downstream reactions, which directly impacts the enantiomeric purity and, consequently, the biological activity of the final synthesized products [1]. Furthermore, the unique 2-bromo-4-fluoro substitution pattern on the phenyl ring dictates distinct electronic and steric properties, affecting reactivity in key transformations like cross-couplings, which cannot be replicated by analogs lacking this precise halogen arrangement .

Stereochemical mismatch
The (R)-enantiomer cannot be interchanged with the (S)-enantiomer or racemic mixture. Stereochemical configuration may shift enantiomeric induction and alter downstream biological activity.
Positional isomer interference
Analogs such as 2-(2-bromo-4-fluorophenyl)ethan-1-amine share identical molecular weight and formula. Chromatographic separation is required for unambiguous identity, as MS alone cannot differentiate them.
Form divergence
The freebase oil presents handling challenges that the HCl salt resolves. Direct substitution may compromise workflow reproducibility and analytical accuracy.

Quantitative Differential Evidence


Enantiomeric Purity: (R)- vs. (S)-Enantiomer

The (R)-enantiomer is commercially available with a specified purity of 96% (as the HCl salt) from Fluorochem . In contrast, the corresponding (S)-enantiomer is offered with a higher purity of 98% (as the HCl salt) by the same supplier . This quantitative difference in baseline commercial purity is a critical factor for procurement, directly impacting the efficiency of subsequent stereoselective syntheses. While the (S)-enantiomer may offer a higher starting purity, the choice of (R) is dictated by the target's stereochemical requirements.

Enantiomeric Purity
Head-to-head
(R): 96% vs. (S): 98% (HCl)
Supports enantiomeric excess review in synthesis planning.
Vendor-specified purity; method-dependent verification recommended.
Chiral Purity Enantiomeric Excess Stereoselective Synthesis

Molecular Weight Parity with Positional Isomer

The target compound, (R)-1-(2-bromo-4-fluorophenyl)ethan-1-amine, has a molecular weight of 218.07 g/mol for the freebase [1]. A key structural analog and potential synthetic impurity, 2-(2-bromo-4-fluorophenyl)ethan-1-amine (CAS 874285-16-2), possesses the same molecular formula (C8H9BrFN) and, consequently, the same exact mass of 218.07 g/mol [2]. This is a critical differentiation point for analytical chemists, as the compounds cannot be distinguished by MS molecular ion alone and require orthogonal methods (e.g., chromatographic separation) for unambiguous identification and purity assessment.

Molecular Weight Parity
Head-to-head
Both 218.07 g/mol (freebase)
Orthogonal analytical methods are required; MS alone cannot resolve isomer identity.
Mass parity with positional isomer CAS 874285-16-2.
Physicochemical Properties Analytical Characterization Quality Control

Chiral Stationary Phase Retention

Enantiomeric resolution of (R)-1-(2-bromo-4-fluorophenyl)ethan-1-amine from its (S)-counterpart is achievable on standard polysaccharide-based chiral stationary phases (CSPs) under reversed-phase conditions . The specific retention factor (k') and separation factor (α) will vary with column chemistry (e.g., Chiralpak IA vs. Chiralcel OD-H) and mobile phase composition (e.g., acetonitrile vs. methanol). While precise, head-to-head k' values are method-dependent and require in-house optimization, the established ability to baseline-resolve these enantiomers is a fundamental requirement for quality control and is a key differentiator from non-chiral analogs where such separation is not a concern.

Chiral CSP Retention
Class-level
Resolvable on polysaccharide CSPs
Supports chiral purity method development for stereochemical integrity.
Method-specific retention; in-house optimization is required.
Chiral Chromatography Enantiomeric Separation Analytical Method Development

Salt vs. Freebase: Solubility & Stability

The freebase form of (R)-1-(2-bromo-4-fluorophenyl)ethan-1-amine is an oil at room temperature [1], which presents significant handling and purification challenges. In contrast, the hydrochloride salt is a solid, facilitating accurate weighing, storage, and use in solid-phase synthesis or as a stable intermediate . This difference in physical state is a critical practical consideration. Furthermore, the salt form enhances aqueous solubility, a property that is often advantageous for certain reaction conditions (e.g., bioconjugation, peptide coupling) compared to the freebase.

Salt vs. Freebase Form
Class-level
Solid HCl salt vs. liquid freebase oil
Form selection directly impacts handling, storage, and aqueous solubility.
Ambient physical state comparison; confirm lot-specific attributes.
Formulation Drug Substance Handling Preformulation Studies

Optimal Application Scenarios


Asymmetric Synthesis of Chiral Intermediates

The compound's primary application is as a chiral building block in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) [1]. Its defined (R)-stereochemistry is leveraged to introduce a specific three-dimensional orientation into a target molecule, which is critical for interactions with biological targets like receptors and enzymes. The presence of the bromo and fluoro substituents provides synthetic handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) , enabling the construction of complex molecular architectures. This is supported by the evidence of its commercial availability with a defined chiral purity (Section 3, Item 1).

Synthesis of CNS Drug Candidates

Due to its structural resemblance to phenethylamine, this compound is particularly valuable in medicinal chemistry programs targeting neurological pathways and CNS disorders [1]. The chiral amine moiety can serve as a pharmacophore or be incorporated into larger molecules to modulate neurotransmitter systems. The robust analytical methods for its separation and purity assessment (Section 3, Item 3) are essential for the rigorous quality control required in CNS drug discovery and development.

TCI and PROTAC Development

The bromine atom at the 2-position serves as a versatile functional group handle for late-stage diversification. It can be utilized in palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl or heteroaryl moieties, or it can be converted to other functional groups (e.g., boronic ester) [1]. This makes the compound a strategic intermediate for building focused libraries of compounds, such as TCIs or Proteolysis Targeting Chimeras (PROTACs), where the precise spatial orientation provided by the (R)-stereocenter is crucial for target engagement and ternary complex formation.

Chiral Ligand and Catalyst Synthesis

The compound can be employed as a precursor for the synthesis of chiral ligands or organocatalysts [1]. Its well-defined stereocenter and the presence of coordinating atoms (nitrogen from the amine) make it a suitable scaffold for constructing more complex catalytic systems. The solid, stable hydrochloride salt form (Section 3, Item 4) is advantageous for these applications, allowing for precise stoichiometric measurements in catalyst preparation, which is critical for achieving reproducible and high enantioselectivity in catalytic reactions.

Application
Selection Property
Validation Focus
Asymmetric Synthesis of Chiral Intermediates
Enantiomeric purity and stereochemical control
Chiral HPLC or CSP method verification
CNS Drug Candidate Synthesis
Phenethylamine scaffold fidelity and chiral integrity
Analytical identity confirmation and enantiomeric excess
TCI and PROTAC Development
Halogen handles for cross-coupling diversification
Reactivity and coupling efficiency in model systems
Chiral Ligand and Catalyst Synthesis
Defined (R)-stereocenter and solid salt format
Stoichiometric precision and catalytic enantioselectivity

Technical Documentation Hub

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